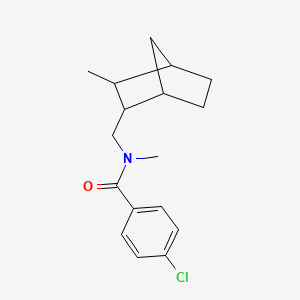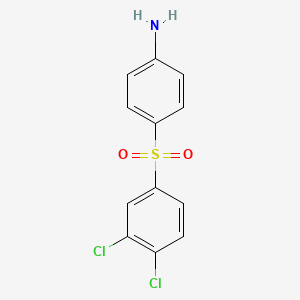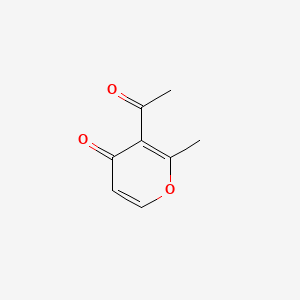
bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C14H18Cl2Zr. It is a zirconium complex where the zirconium atom is bonded to two 1,2-dimethylcyclopentadienyl ligands and two chloride ions. This compound is known for its applications in catalysis and organic synthesis due to its stability and reactivity .
Preparation Methods
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-dimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:
ZrCl4+2(C5H6(CH3)2)→(C5H5(CH3)2)2ZrCl2+2HCl
In industrial settings, the synthesis involves careful control of temperature and pressure to optimize yield and purity. The compound is usually purified by recrystallization from organic solvents such as diethyl ether or dichloromethane .
Chemical Reactions Analysis
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center changes its oxidation state.
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-density polyethylene and other polymers.
Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride involves the coordination of the zirconium center with various substrates. The 1,2-dimethylcyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has unsubstituted cyclopentadienyl ligands and is also used as a catalyst in polymerization reactions.
Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride: Similar to the 1,2-dimethyl derivative but with different methyl group positions, affecting its reactivity and stability.
Bis(indenyl)zirconium dichloride: Contains indenyl ligands and is used in similar catalytic applications but offers different electronic and steric properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H18Cl2Zr |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OSIHYASBAJHECK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)







